2,3-Dimethylisoquinolin-2-ium perchlorate
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Overview
Description
2,3-Dimethylisoquinolin-2-ium perchlorate is a chemical compound with the molecular formula C11H12ClNO4 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylisoquinolin-2-ium perchlorate typically involves the reaction of 2,3-dimethylisoquinoline with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 2,3-dimethylisoquinoline in an appropriate solvent.
- Adding perchloric acid slowly to the solution while maintaining a low temperature.
- Stirring the mixture for a specific period to complete the reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylisoquinolin-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline-based compounds.
Scientific Research Applications
2,3-Dimethylisoquinolin-2-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethylisoquinolin-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes and proteins: Affecting their activity and function.
Modulate signaling pathways: Influencing cellular processes such as proliferation and apoptosis.
Interact with nucleic acids: Potentially affecting gene expression and regulation.
Comparison with Similar Compounds
2-Methylisoquinoline: Shares a similar structure but with only one methyl group.
3-Methylisoquinoline: Another similar compound with a methyl group at a different position.
Isoquinoline: The parent compound without any methyl groups.
Uniqueness: 2,3-Dimethylisoquinolin-2-ium perchlorate is unique due to the presence of two methyl groups at specific positions, which can significantly influence its chemical properties and reactivity. This makes it distinct from other isoquinoline derivatives and valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3-dimethylisoquinolin-2-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N.ClHO4/c1-9-7-10-5-3-4-6-11(10)8-12(9)2;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJYXQVUADUROY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=[N+]1C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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